molecular formula C14H14N4OS2 B4066884 3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No. B4066884
M. Wt: 318.4 g/mol
InChI Key: MQRJVHRGUWZVKM-UHFFFAOYSA-N
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Description

3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a synthetic compound that has gained attention in the scientific community due to its potential in various applications, including medicinal chemistry, chemical biology, and drug discovery.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis and characterization of innovative heterocycles have been a significant focus. These compounds are developed as potential agents against various biological targets. For instance, Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrrole, pyridine, and triazolo derivatives, and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the potential for pest control applications (Fadda et al., 2017).

Antimicrobial Activity

Another area of application is the development of antimicrobial agents. Mabkhot et al. (2016) synthesized new thiazole-based heterocycles, demonstrating significant antimicrobial properties against various pathogens, suggesting potential use in combating infectious diseases (Mabkhot et al., 2016).

properties

IUPAC Name

1-pyrrolidin-1-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c19-12(17-7-3-4-8-17)9-20-13-15-16-14-18(13)10-5-1-2-6-11(10)21-14/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRJVHRGUWZVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 2
Reactant of Route 2
3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 3
Reactant of Route 3
3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 4
Reactant of Route 4
3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 5
3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

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